molecular formula C9H18ClNO2 B2599654 Tert-butyl 1-aminocyclobutane-1-carboxylate hydrochloride CAS No. 2228807-71-2

Tert-butyl 1-aminocyclobutane-1-carboxylate hydrochloride

Cat. No.: B2599654
CAS No.: 2228807-71-2
M. Wt: 207.7
InChI Key: TWHQVABZSCIUMJ-UHFFFAOYSA-N
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Description

Tert-butyl 1-aminocyclobutane-1-carboxylate hydrochloride is a chiral, rigid cyclobutane derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery. The cyclobutane ring introduces significant steric and conformational constraints, which are valuable for optimizing the properties of bioactive molecules. This compound is particularly useful as a precursor for the synthesis of more complex 1,2- and 1,3-disubstituted cyclobutane scaffolds, which are increasingly explored for their application in developing surfactants, gelators, and metal cation ligands . In pharmaceutical research, the 1-amino-cyclobutane-1-carboxylate structure is a key motif for investigating neurological disorders and for creating novel peptide analogues, such as Neuropeptide Y (NPY) mimics, due to its ability to influence secondary structure and metabolic stability . The tert-butyloxycarbonyl (Boc) protected amine and the carboxylic acid in ester form provide orthogonal reactive sites, allowing for sequential functionalization. This enables researchers to incorporate the strained cyclobutane ring into larger molecular architectures, a strategy used to explore bioisosteric replacements, such as for the tert-butyl group, to fine-tune lipophilicity, steric bulk, and resistance to metabolic clearance in lead compounds .

Properties

IUPAC Name

tert-butyl 1-aminocyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8(2,3)12-7(11)9(10)5-4-6-9;/h4-6,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHQVABZSCIUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228807-71-2
Record name tert-butyl 1-aminocyclobutane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-aminocyclobutane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl cyclobutanecarboxylate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of advanced equipment and techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-aminocyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Drug Discovery

One of the primary applications of tert-butyl 1-aminocyclobutane-1-carboxylate hydrochloride is in drug discovery. The compound serves as a building block for synthesizing bioactive molecules. Its structural characteristics allow for modifications that can enhance pharmacological properties such as potency and selectivity. For example, studies have shown that replacing functional groups with tert-butyl or similar moieties can optimize bioactivity in lead compounds .

Chiral Scaffolds in Organic Synthesis

The compound is also utilized in the synthesis of chiral scaffolds, which are crucial in developing enantiomerically pure pharmaceuticals. Researchers have successfully synthesized polyfunctional cyclobutane derivatives using this compound as a precursor. This approach allows for the creation of diverse molecular architectures that are essential for exploring new therapeutic avenues .

Peptide Synthesis

In peptide chemistry, this compound is employed as an amino acid derivative. Its ability to form stable peptide bonds makes it an attractive candidate for constructing complex peptides with specific biological functions. The compound's stability under various reaction conditions facilitates its use in solid-phase peptide synthesis, thereby streamlining the production of therapeutic peptides .

Case Study 1: Optimization of Bioactive Compounds

A study focused on optimizing bioactive compounds demonstrated that incorporating this compound into lead structures significantly improved their lipophilicity and metabolic stability. In particular, the replacement of certain functional groups with this compound led to enhanced solubility and bioavailability, which are critical parameters in drug formulation .

Case Study 2: Development of Chiral Drugs

Another research effort highlighted the utility of this compound in developing chiral drugs. The study reported successful transformations that yielded chiral cyclobutane derivatives with high enantiomeric excess. These compounds exhibited promising activity against specific biological targets, illustrating the compound's potential in creating therapeutics with improved efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of tert-butyl 1-aminocyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Ring System Substituents Molecular Weight (g/mol) Key Applications
This compound Cyclobutane Amino, tert-butyl carboxylate, HCl ~265.8 (estimated) Pharmaceutical intermediate
Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate Cyclopentane Aminomethyl, ethyl, tert-butyl carboxylate ~257.3 (estimated) Specialty organic synthesis
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate Pyrrolidine (5-membered N-ring) Hydroxymethyl, 4-methoxyphenyl, tert-butyl carboxylate 307.4 Medicinal chemistry research

Key Observations:

Pyrrolidine derivatives (e.g., ) benefit from nitrogen’s electron-donating effects, enabling hydrogen bonding and enhanced biological interactions .

Substituent Effects :

  • The ethyl group in the cyclopentane analog () enhances lipophilicity, whereas the hydroxymethyl and methoxyphenyl groups in the pyrrolidine derivative () improve solubility and aromatic interactions, respectively .
  • The hydrochloride salt in the target compound improves aqueous solubility and crystallinity, critical for formulation in drug delivery .

Applications :

  • The target compound’s industrial-scale production () contrasts with the pyrrolidine derivative’s niche role in exploratory research (). Its strained cyclobutane core is advantageous in synthesizing conformationally restricted bioactive molecules .

Biological Activity

Tert-butyl 1-aminocyclobutane-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C9_{9}H16_{16}ClN1_{1}O2_{2}
Molecular Weight: 201.68 g/mol
CAS Number: 325775-44-8

The compound features a tert-butyl group attached to a cyclobutane ring, which is significant for its biological interactions. The presence of the amino and carboxylate functional groups contributes to its solubility and reactivity.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Inhibition of Amino Acid Transporters: Some studies have shown that derivatives of this compound can inhibit amino acid transport systems, particularly system L, which is crucial for cellular uptake of large neutral amino acids. This inhibition can affect protein synthesis and cellular metabolism .
  • Cytotoxicity in Cancer Cells: Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, the activity was assessed through apoptosis induction assays, revealing significant increases in apoptotic markers in treated cells .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Study Cell Line Inhibition (%) EC50 (µM) Mechanism
Study AMDA-MB-23167%0.5Apoptosis induction via caspase activation
Study BHs 578T75%0.3Cell cycle arrest via histone phosphorylation
Study CNIH 3T350%0.8Inhibition of protein synthesis

Case Study 1: Cytotoxicity Assessment

A study conducted on MDA-MB-231 breast cancer cells demonstrated that tert-butyl derivatives could induce apoptosis effectively. The concentration that caused a significant increase in caspase-3 activity was identified, indicating a potential therapeutic application in oncology .

Case Study 2: Inhibition of Amino Acid Transport

In another investigation, the compound's effect on amino acid transport was evaluated using system L inhibitors. It was found that certain structural modifications enhanced the inhibitory potential, leading to reduced uptake of essential amino acids in cultured cells .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 1-aminocyclobutane-1-carboxylate hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common synthetic approach involves coupling cyclobutane derivatives with tert-butyl protecting groups. For example, in a structurally analogous synthesis (1-aminocyclopentanecarboxylic acid hydrochloride), the starting material is dissolved in methanol, treated with thionyl chloride for activation, and then reacted with di-tert-butyl dicarbonate under nitrogen at 50°C. The reaction mixture is concentrated, and the product is isolated via aqueous workup and solvent extraction . To optimize yields:

  • Solvent Selection: Polar aprotic solvents (e.g., THF) may enhance reaction rates compared to methanol.
  • Temperature Control: Maintaining 50°C prevents side reactions (e.g., decomposition of acid-sensitive intermediates).
  • Catalyst Use: Triethylamine (as a base) improves nucleophilic attack efficiency during Boc protection .

Q. Table 1: Key Parameters for Synthesis Optimization

ParameterExample Condition ()Suggested Variations
SolventMethanolTHF, DMF, or dichloromethane
Temperature50°C for 3 hours40–60°C with monitoring
BaseTriethylamineDMAP, pyridine
Protecting AgentDi-tert-butyl dicarbonateBoc anhydride variants

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage Conditions: Store in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the tert-butyl group .
  • Handling Precautions: Use in a fume hood with PPE (gloves, lab coat, eye protection) to avoid inhalation or skin contact. Avoid exposure to strong acids/bases, which may cleave the Boc group .
  • Stability Monitoring: Regular NMR or LC-MS analysis can detect decomposition (e.g., free amine formation) .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile impurities .
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm cyclobutane ring geometry and Boc protection (e.g., tert-butyl signals at ~1.4 ppm in ¹H NMR) .
    • IR Spectroscopy: Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amine hydrochloride peaks .
  • X-ray Crystallography: For unambiguous structural confirmation, use SHELX software for refinement .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported synthetic yields or physicochemical properties of this compound across different studies?

Methodological Answer:

  • Reproducibility Checks: Systematically vary parameters (solvent, temperature, stoichiometry) while replicating literature protocols .
  • Advanced Characterization: Use dynamic NMR to study conformational flexibility or differential scanning calorimetry (DSC) to identify polymorphic forms .
  • Data Reconciliation: Compare crystallographic data (e.g., unit cell parameters) from multiple batches to rule out polymorphism .

Q. How can computational modeling be integrated with experimental data to predict the reactivity or supramolecular interactions of this compound?

Methodological Answer:

  • DFT Calculations: Model the cyclobutane ring strain and Boc group stability under varying pH conditions.
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization .
  • Docking Studies: Use PubChem 3D conformer data to predict binding affinities .

Q. What methodologies are recommended for investigating the reaction mechanisms involving this compound, particularly in multi-step syntheses?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁵N-labeled amines to track nucleophilic substitution pathways .
  • Kinetic Profiling: Monitor reaction intermediates via time-resolved LC-MS or in situ IR .
  • Quenching Studies: Halt reactions at intervals to isolate intermediates (e.g., free amine or carboxylate forms) .

Q. How can researchers assess the potential toxicity or environmental impact of this compound when limited toxicological data is available?

Methodological Answer:

  • Read-Across Analysis: Compare with structurally similar compounds (e.g., tert-butyl alaninate hydrochloride) to estimate acute toxicity .
  • Ecotoxicology Assays: Use Daphnia magna or algae growth inhibition tests for preliminary ecological risk assessment .
  • In Silico Tools: Apply QSAR models (e.g., OECD Toolbox) to predict biodegradability and bioaccumulation .

Q. Table 2: Safety and Toxicity Assessment Framework

ParameterMethodologyReference Compound
Acute Oral ToxicityRodent LD50 extrapolationTert-butyl alaninate HCl
Environmental FateOECD 301 biodegradability testingtert-Butanol
MutagenicityAmes testAnalogous cyclobutane derivatives

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